Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is a chemical compound notable for its unique spirocyclic structure, which is significant in medicinal chemistry due to its potential biological activities. This compound is classified under azaspiro compounds, which are characterized by their complex ring systems that include nitrogen atoms. The compound's molecular formula is , and it has a molecular weight of 226.32 g/mol. Its structural features allow for diverse interactions within biological systems, making it a subject of interest for further research in drug development and organic synthesis.
The synthesis of Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate typically involves several key methods:
The molecular structure of Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate can be described as follows:
Property | Value |
---|---|
CAS Number | 2408962-63-8 |
InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-9(13)7-12(14)5-4-6-12/h9H,4-8,13H2,1-3H3 |
InChI Key | IKXJIFDDRFKTLB-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC12CCC2)N |
Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions:
The mechanism of action for Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets within biological systems:
Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate exhibits several notable physical and chemical properties:
Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate has several significant applications in scientific research:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5